4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide
描述
The compound 4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl ethyl group. Its structure includes:
- A 4-ethoxy-3-fluoro-substituted benzene ring linked to a sulfonamide group.
- An ethyl chain connecting the sulfonamide nitrogen to the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl heterocyclic moiety.
This compound shares structural motifs with several bioactive molecules, particularly those targeting enzymes like α-glucosidase or carbonic anhydrases (CAs). Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for related compounds .
属性
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c1-2-26-16-8-7-12(11-14(16)18)27(24,25)19-9-10-22-17(23)13-5-3-4-6-15(13)20-21-22/h3-8,11,19H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAAPSNGASKJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide generally involves multiple steps:
Formation of the Fluoro-substituted Benzene Intermediate: : The initial step involves the fluorination of a suitable benzene derivative. This can be achieved using reagents like hydrogen fluoride-pyridine or other selective fluorinating agents under controlled temperatures.
Introduction of the Ethoxy Group: : The ethoxy group is introduced through an etherification reaction, where an ethoxy group is added to the fluoro-substituted benzene intermediate using ethyl alcohol and a suitable catalyst.
Sulfonamide Formation: : This step involves reacting the ethoxy-fluorobenzene compound with a sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide.
Formation of the 1,2,3-Triazine Moiety: : The final step involves the cyclization of the benzo[d][1,2,3]triazine precursor with the sulfonamide intermediate. This reaction requires specific conditions, such as the presence of a strong acid or base, and controlled heating.
Industrial Production Methods
Industrial synthesis of this compound may employ flow chemistry techniques for continuous production. This method enhances reaction efficiency and scalability while maintaining stringent control over reaction parameters.
化学反应分析
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the ethoxy group, resulting in the formation of aldehydes or carboxylic acids. Reduction reactions can occur at the sulfonamide group, leading to the formation of corresponding amines.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, particularly influencing the fluoro and ethoxy groups.
Cyclization and Rearrangement: : The triazine moiety may participate in cyclization reactions, forming various heterocyclic structures.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: : Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Amines.
Substitution Products: : Fluoro-substituted benzenes with varying substituents based on the nucleophile used.
科学研究应用
4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide has various scientific applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is explored as a lead compound in drug development due to its potential therapeutic effects.
Industry: : It is used in the synthesis of specialty chemicals and advanced materials.
作用机制
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic substrates of certain enzymes, inhibiting their activity. The triazine moiety may interact with nucleic acids or proteins, altering their function and signaling pathways.
相似化合物的比较
Physicochemical and Spectral Properties
Melting Points and Stability
Spectral Characterization
- IR Spectroscopy :
- NMR Data :
Enzyme Inhibition
α-Glucosidase Inhibition:
- Compound 5c : IC₅₀ = 29.75 ± 0.14 µM (superior to acarbose) .
- Compound 5j: Not reported, but molecular modeling suggests strong binding to α-glucosidase via sulfonamide and triazinone interactions .
Carbonic Anhydrase Inhibition:
- S-substituted quinazolinones: KI = 3.1–8.6 nM against hCA XII, outperforming acetazolamide (AAZ) .
生物活性
4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps may include:
- Formation of the benzenesulfonamide moiety.
- Introduction of the ethoxy and fluoro groups.
- Construction of the 4-oxobenzo[d][1,2,3]triazin structure through cyclization reactions.
Anticancer Activity
Research has indicated that derivatives of benzotriazine, including compounds similar to this compound, exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that certain benzotriazinone derivatives can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells .
- Mechanism of action often involves interference with DNA repair mechanisms and induction of apoptosis in cancer cells.
Antimicrobial Activity
The compound's biological profile suggests potential antimicrobial properties:
- Studies have shown that benzotriazine derivatives possess activity against both gram-positive and gram-negative bacteria .
- The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
There is emerging evidence that compounds related to this compound may exhibit anti-inflammatory effects:
- These effects could be mediated through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of benzotriazine derivatives showed that modifications at the N-position significantly enhanced their anticancer activity. The compound was tested against various cancer cell lines with promising results indicating reduced cell viability at low micromolar concentrations.
- Antimicrobial Testing : In another study, a derivative similar to this compound was evaluated for its antibacterial properties against E. coli and Staphylococcus aureus. The results indicated moderate to strong inhibition zones in agar diffusion assays.
Research Findings Summary
常见问题
Basic Research Questions
Q. What are the typical synthetic routes for 4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide, and what reaction conditions are critical for yield optimization?
- Methodology : Synthesis typically involves multi-step reactions starting with the preparation of the benzo[d][1,2,3]triazin-4(3H)-one core. Key steps include:
- Nucleophilic substitution to introduce the ethoxy and fluoro groups on the benzene ring (controlled temperature: 60–80°C, solvent: DMF or THF) .
- Sulfonamide coupling using sulfonyl chlorides and amines under basic conditions (pH 8–10, room temperature) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical factors : Solvent polarity, reaction time, and stoichiometric ratios of intermediates significantly impact yield. For example, excess sulfonyl chloride improves coupling efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms sulfonamide linkage. Fluorine chemical shifts (~-120 ppm) help verify 3-fluoro substitution .
- X-ray diffraction (XRD) resolves the 3D conformation, particularly the orientation of the triazinone ring and sulfonamide group, which influences biological interactions .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈FN₄O₄S: 441.1028) .
Q. How is the compound initially screened for biological activity in academic research?
- Methodology :
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination using ATPase activity) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can researchers optimize the low-yield final coupling step in the synthesis of this compound?
- Methodology :
- Catalyst screening : Use coupling agents like HATU or EDCI to enhance sulfonamide formation .
- Solvent optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions .
- In situ monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s antifungal properties?
- Methodology :
- Analog synthesis : Modify the ethoxy group (e.g., replace with methoxy or propoxy) and test against C. albicans .
- Molecular docking : Simulate interactions with fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina .
- Free-energy perturbation (FEP) : Quantify binding affinity changes due to substituent variations (e.g., fluorine vs. chlorine) .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS) to identify instability issues .
- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to assess penetration into target organs .
- Dose recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and protein binding assays .
Q. What in silico approaches predict the compound’s metabolic stability and toxicity?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, BBB permeability, and hERG inhibition .
- Molecular dynamics (MD) simulations : Model interactions with human serum albumin (HSA) to predict plasma protein binding .
- Toxicity profiling : Apply ProTox-II to identify potential hepatotoxicity or mutagenicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
